Cas no 1805869-85-5 (Ethyl 2-hydroxy-5-(2-oxopropyl)benzoate)

Ethyl 2-hydroxy-5-(2-oxopropyl)benzoate is a versatile organic compound featuring a benzoate ester core substituted with a hydroxyl group at the 2-position and a 2-oxopropyl group at the 5-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and fine chemical synthesis. The presence of both hydroxyl and ketone functionalities allows for selective modifications, enabling applications in the development of bioactive molecules and specialty chemicals. Its ester group enhances solubility in organic solvents, facilitating purification and handling. The compound's stability under standard conditions ensures reliable performance in synthetic processes. Researchers utilize it for constructing complex molecular frameworks, particularly in medicinal chemistry, where its functional groups serve as key building blocks for targeted modifications.
Ethyl 2-hydroxy-5-(2-oxopropyl)benzoate structure
1805869-85-5 structure
Product name:Ethyl 2-hydroxy-5-(2-oxopropyl)benzoate
CAS No:1805869-85-5
MF:C12H14O4
MW:222.237164020538
CID:4959313

Ethyl 2-hydroxy-5-(2-oxopropyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-hydroxy-5-(2-oxopropyl)benzoate
    • Inchi: 1S/C12H14O4/c1-3-16-12(15)10-7-9(6-8(2)13)4-5-11(10)14/h4-5,7,14H,3,6H2,1-2H3
    • InChI Key: SRBKGDVFKQWNQB-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=C(C=CC(=C1)CC(C)=O)O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 262
  • Topological Polar Surface Area: 63.6
  • XLogP3: 2.6

Ethyl 2-hydroxy-5-(2-oxopropyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015003306-1g
Ethyl 2-hydroxy-5-(2-oxopropyl)benzoate
1805869-85-5 97%
1g
1,490.00 USD 2021-06-21
Alichem
A015003306-250mg
Ethyl 2-hydroxy-5-(2-oxopropyl)benzoate
1805869-85-5 97%
250mg
504.00 USD 2021-06-21
Alichem
A015003306-500mg
Ethyl 2-hydroxy-5-(2-oxopropyl)benzoate
1805869-85-5 97%
500mg
798.70 USD 2021-06-21

Additional information on Ethyl 2-hydroxy-5-(2-oxopropyl)benzoate

Recent Advances in the Study of Ethyl 2-hydroxy-5-(2-oxopropyl)benzoate (CAS: 1805869-85-5) in Chemical Biology and Pharmaceutical Research

Ethyl 2-hydroxy-5-(2-oxopropyl)benzoate (CAS: 1805869-85-5) is a synthetic compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique benzoate ester structure with hydroxyl and oxopropyl functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential mechanisms of action, making it a subject of intense scientific inquiry.

The synthesis of Ethyl 2-hydroxy-5-(2-oxopropyl)benzoate has been optimized in recent years, with researchers developing more efficient and scalable methods. A 2023 study published in the *Journal of Medicinal Chemistry* detailed a novel catalytic approach that significantly improved the yield and purity of the compound. This advancement is critical for its potential large-scale production and subsequent pharmaceutical applications. The study also highlighted the compound's stability under various physiological conditions, which is a key factor for its bioavailability and therapeutic efficacy.

In terms of biological activity, Ethyl 2-hydroxy-5-(2-oxopropyl)benzoate has demonstrated notable anti-inflammatory and antioxidant properties. A recent in vitro study conducted by a team at the University of Cambridge revealed that the compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells. These findings suggest its potential utility in treating inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Furthermore, the compound's antioxidant activity was found to be comparable to that of established antioxidants like ascorbic acid, indicating its possible role in mitigating oxidative stress-related conditions.

Another area of interest is the compound's potential anticancer properties. Preliminary studies have shown that Ethyl 2-hydroxy-5-(2-oxopropyl)benzoate can induce apoptosis in certain cancer cell lines, particularly those associated with breast and colon cancers. A 2022 study in *Cancer Research* reported that the compound targets the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation. These findings open new avenues for the development of targeted cancer therapies, although further in vivo studies are needed to validate these effects.

The pharmacokinetic profile of Ethyl 2-hydroxy-5-(2-oxopropyl)benzoate has also been a focus of recent research. A study published in *Drug Metabolism and Disposition* in 2023 investigated the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models. The results indicated favorable oral bioavailability and a relatively long half-life, which are desirable characteristics for a potential drug candidate. However, the study also noted that the compound undergoes extensive hepatic metabolism, which may necessitate the development of prodrug formulations to enhance its therapeutic efficacy.

Despite these promising findings, several challenges remain. For instance, the precise molecular mechanisms underlying the compound's biological activities are not yet fully understood. Additionally, its safety profile in long-term use has not been thoroughly evaluated. Future research should aim to address these gaps, with a particular focus on translational studies that bridge the gap between laboratory findings and clinical applications.

In conclusion, Ethyl 2-hydroxy-5-(2-oxopropyl)benzoate (CAS: 1805869-85-5) represents a promising candidate for further development in the pharmaceutical and chemical biology fields. Its diverse biological activities, coupled with recent advancements in synthesis and pharmacokinetics, underscore its potential as a therapeutic agent. Continued research efforts will be essential to fully unlock its clinical potential and address the remaining scientific and regulatory challenges.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd